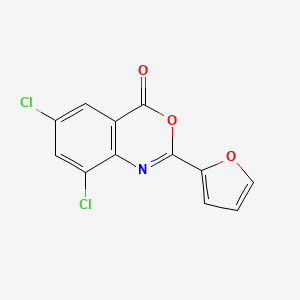
6,8-dichloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dichloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one, commonly known as DCB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCB is a heterocyclic organic compound that belongs to the family of benzoxazines. It has a molecular formula of C11H5Cl2NO2 and a molecular weight of 256.07 g/mol.
作用机制
The mechanism of action of DCB is not fully understood. However, studies have suggested that DCB may exert its effects by inhibiting the activity of certain enzymes and proteins. DCB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DCB has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that play a key role in gene expression.
Biochemical and physiological effects:
DCB has been found to exhibit a wide range of biochemical and physiological effects. DCB has been found to exhibit antioxidant properties, which may help protect cells from oxidative damage. DCB has also been found to exhibit anti-inflammatory properties, which may help reduce inflammation in the body.
实验室实验的优点和局限性
DCB has several advantages for use in lab experiments. DCB is relatively easy to synthesize and is stable under a wide range of conditions. DCB is also relatively inexpensive compared to other organic compounds. However, DCB has some limitations for use in lab experiments. DCB is not very soluble in water, which may limit its use in certain experiments. DCB also has a relatively short half-life, which may limit its use in long-term experiments.
未来方向
There are several potential future directions for research on DCB. One potential direction is to further investigate the anticancer properties of DCB and its potential use as a cancer therapy. Another potential direction is to investigate the potential use of DCB as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research could be conducted on the use of DCB in organic electronics and its potential applications in the development of new electronic devices.
合成方法
The synthesis of DCB involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-chlorofuran. The 2-chlorofuran is then reacted with 2-amino-4,6-dichlorophenol to form DCB. The synthesis of DCB is relatively simple and can be achieved through a one-pot reaction.
科学研究应用
DCB has been extensively studied for its potential applications in various fields. One of the most significant applications of DCB is in the field of organic electronics. DCB has been found to be an excellent electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and stability.
DCB has also been studied for its potential applications in the field of medicine. DCB has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. DCB has also been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
6,8-dichloro-2-(furan-2-yl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2NO3/c13-6-4-7-10(8(14)5-6)15-11(18-12(7)16)9-2-1-3-17-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFPHAWFTGAQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
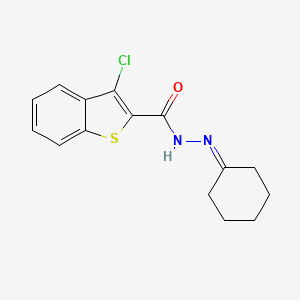
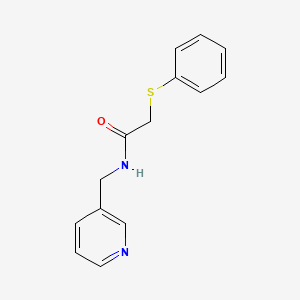
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
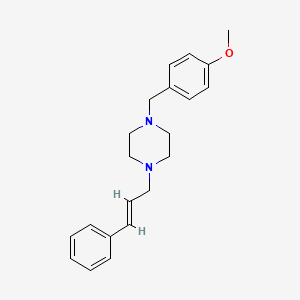
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
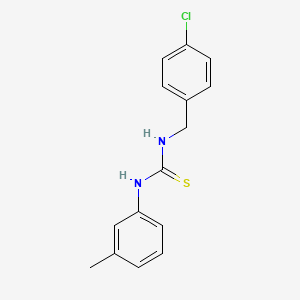
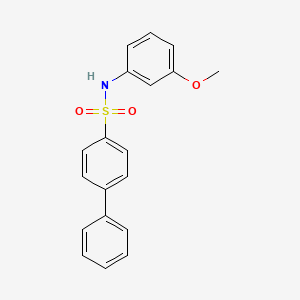
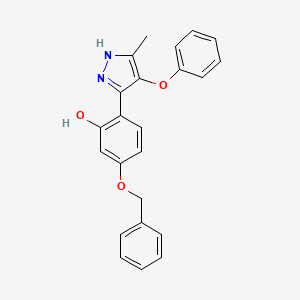
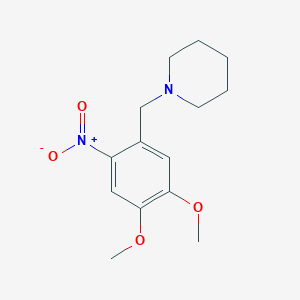
![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)
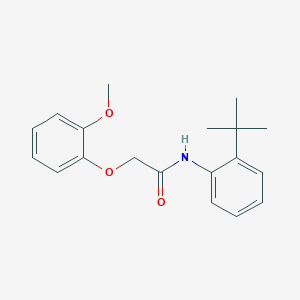
![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)